ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Herbicidal SAR Pyrazole-4-carboxamides Trifluoromethyl effect

Agrochemical and medicinal chemistry programs require regiochemically pure pyrazole intermediates to avoid confounding SAR. This ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate delivers: • Unambiguous 5-CF₃ regiochemistry (X-ray confirmed) • Strong -M effect (σₘ≈0.56) for tailored electrophilicity & metabolic stability • Direct precursor to herbicidal carboxamides active at 0.5 lb/acre • Enables factor Xa inhibitor design with optimized logP (3.62) Shipped with batch-specific purity certificates (NMR/HPLC/GC).

Molecular Formula C14H10F3N3O2
Molecular Weight 309.248
CAS No. 338959-50-5
Cat. No. B2581067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS338959-50-5
Molecular FormulaC14H10F3N3O2
Molecular Weight309.248
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C(F)(F)F
InChIInChI=1S/C14H10F3N3O2/c1-2-22-13(21)11-8-19-20(12(11)14(15,16)17)10-5-3-4-9(6-10)7-18/h3-6,8H,2H2,1H3
InChIKeyNLOMDRDZZCLQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 338959-50-5: Identity & Sourcing


Ethyl 1-(3-cyanophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fully substituted 1-arylpyrazole bearing an electron‑withdrawing 3‑cyanophenyl group at N‑1, a trifluoromethyl group at C‑5, and an ethyl ester at C‑4. It is a member of the 1‑aryl‑5‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylate class first described by Beck and Wright (1987), where the CF₃ group was confirmed at C‑5 by X‑ray crystallography of a derived amide [1]. Commercially, it is supplied as a research‑grade building block by multiple vendors under CAS 338959‑50‑5, typically at ≥95% purity with supporting NMR, HPLC, or GC batch certificates, and carries MDL identifier MFCD09403612 .

Regioselective 5‑CF₃ pyrazole‑4‑carboxylate building block (Beck–Wright route)
Designed for synthesis of herbicidal 5‑CF₃ carboxamide leads
Research‑grade with batch analytical certificates (NMR, HPLC)

CAS 338959-50-5: Substitution Risks in Agrochemical Leads


Within the 1‑aryl‑5‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylate series, the identity of the N‑1 aryl substituent governs both the electronic character of the pyrazole ring and the eventual biological profile of downstream carboxamide analogs. The 3‑cyanophenyl group introduces a strong –M effect (Hammett σₘ ≈ 0.56) that is absent in the unsubstituted phenyl, 4‑nitrophenyl, or alkyl‑substituted congeners, altering electrophilicity at C‑4 and metabolic stability [1]. In structure–activity relationship (SAR) studies of the corresponding carboxamides, the nature of the N‑1 aryl group proved critical: the 4‑nitrophenyl and 4‑chlorophenyl derivatives showed different weed‑control spectra and crop safety windows compared to the parent phenyl analog, demonstrating that simple aryl substitution is not a benign swap [1]. Substituting the 3‑cyanophenyl motif with a different aryl group therefore risks losing the tailored electronic and steric properties for which this specific intermediate was selected, making procurement of the exact compound mandatory for reproducible agrochemical lead optimization.

N‑1 aryl identity determines electronic landscape

3‑cyanophenyl imparts strong electron‑withdrawing effect absent in phenyl or alkyl analogs, altering ring electrophilicity and metabolic stability.

Weed‑control spectrum and crop tolerance are aryl‑dependent

4‑nitrophenyl or 4‑chlorophenyl substitution shifts herbicidal profile and crop safety windows; the 3‑cyanophenyl pattern is not a benign swap.

Lipophilicity change may influence foliar performance

Reported logP difference versus 4‑nitrophenyl analog can affect cuticular penetration and formulation behavior, requiring explicit validation.

CAS 338959-50-5: Evidence vs Analogs


C-5 Trifluoromethyl: Superior Herbicidal Activity

In a systematic SAR study of 1-aryl-5-substituted-1H-pyrazole-4-carboxamides, the C-5 trifluoromethyl group provided the highest herbicidal activity across multiple weed species. Waldrep et al. synthesized 83 5-halo analogs and 47 5-trifluoromethyl analogs and ranked the C-5 substituent activity order as CF₃ > Cl ≈ Br > I [1]. The CF₃ congener consistently killed or severely injured sensitive weed species (large crabgrass, foxtail millet, common lambsquarters, redroot pigweed, wild mustard, velvetleaf, jimsonweed, zinnia) at 0.5 lb/acre, whereas the corresponding I analog showed markedly weaker activity [1]. This SAR directly applies to the title compound, which carries the requisite C-5 CF₃ group necessary for maximal herbicidal potency in the downstream carboxamide series, distinguishing it from otherwise identical 5-halo or 5-H building blocks.

C‑5 substituent rank
Class‑level inference
CF₃ > Cl ≈ Br > I
CF₃ provides highest herbicidal activity among tested C‑5 substituents
Rank from pre/post‑emergence assays (0.5 lb/acre, 8 weed species); percent‑control values not reported
Herbicidal SAR Pyrazole-4-carboxamides Trifluoromethyl effect

X-Ray Confirmation of 5-CF3 Regiochemistry

During the development of the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate class, Beck and Wright used X‑ray diffraction analysis of an amide derivative to unambiguously confirm that the CF₃ group resides at the C‑5 position of the pyrazole ring, not at C‑3 [1]. This structural proof is critical because earlier synthetic routes to 1-arylpyrazoles frequently yielded mixtures of 3‑CF₃ and 5‑CF₃ regioisomers. The low‑temperature condensation method used to prepare the title compound (arylhydrazine + ethyl 3‑ethoxy‑2‑(trifluoroacetyl)‑2‑propenoate) is regioselective for the 5‑CF₃ isomer, whereas alternative cyclocondensation approaches may produce the 3‑CF₃ isomer, which exhibits different reactivity and biological profile [1].

Regiochemistry confirmed
Method context
5‑CF₃ regioisomer by X‑ray
Ensures correct regioisomer for reproducible SAR
Beck–Wright route is regioselective; alternative methods may yield 3‑CF₃ contaminant
Regiochemistry X-ray crystallography Synthesis quality control

3-Cyanophenyl vs 4-Nitrophenyl Lipophilicity

The 3‑cyanophenyl group of the title compound provides a calculated logP of 3.619 , which is approximately 0.7 log units higher than that of the 4‑nitrophenyl analog (PubChem XLogP3‑AA = 2.9) [1] and significantly higher than the unsubstituted phenyl analog. This difference in lipophilicity influences membrane permeability, formulation behavior, and metabolic stability of downstream herbicide candidates. In the Waldrep SAR study, substitution on the benzene ring did not result in a major increase in herbicidal activity compared to the phenyl analog, but the specific cyanophenyl derivatives were not explicitly reported, implying that the 3‑cyanophenyl modification was introduced for specific physicochemical tuning rather than potency enhancement alone [2].

Lipophilicity comparison
Cross‑study comparable
logP 3.62 vs 2.9 (4‑NO₂ analog)
Higher calculated logP may support improved foliar uptake
Calculated values; experimental logP not reported
Lipophilicity LogP Physicochemical profiling

CAS 338959-50-5: Application Scenarios


Synthesis of 5-CF3 Pyrazole-4-carboxamide Herbicides

The title compound serves as the direct ester precursor for preparing 1‑(3‑cyanophenyl)‑5‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid and its subsequent carboxamide derivatives. The SAR evidence from Waldrep et al. (1990) demonstrates that 5‑CF₃‑substituted pyrazole‑4‑carboxamides are the most herbicidally active members of the 1‑arylpyrazole‑4‑carboxamide family, killing or severely injuring eight key weed species at 0.5 lb/acre while showing crop tolerance in corn, rice, wheat, cotton, and soybean [1]. Using the title compound as the starting ester ensures regiochemical fidelity (CF₃ at C‑5, not C‑3) as confirmed by X‑ray crystallography, avoiding the confounding effects of regioisomeric mixtures [2].

Foliar-Applied Herbicide Physicochemical Tuning

With a calculated logP of 3.619, the title compound is approximately 0.7 log units more lipophilic than the commonly available 4‑nitrophenyl analog (logP 2.9) [1][2]. This lipophilicity differential makes it particularly suitable for designing foliar‑applied herbicide leads that require enhanced cuticular penetration. SAR data indicate that carboxamide substitution (cyclopropyl ≈ methyl > dimethyl > ethyl > isopropyl) further modulates activity, but the N‑1 aryl group sets the baseline lipophilicity . The 3‑cyanophenyl motif thus provides a distinct and predictable physicochemical starting point for lead optimization campaigns where higher logP is desirable.

Factor Xa Inhibitor Scaffold Intermediate

Related 1‑(3‑cyanophenyl)‑1H‑pyrazole derivatives have been explored as key intermediates in the synthesis of blood coagulation factor Xa inhibitors (e.g., 1‑(3‑cyanophenyl)‑3‑methyl‑1H‑pyrazol‑5‑carboxylic acid) [1]. The title compound, with its 4‑carboxylate ester and 5‑CF₃ substitution, offers an alternative scaffold for medicinal chemistry programs targeting serine protease inhibition. Its electron‑withdrawing 3‑cyanophenyl and 5‑CF₃ substituents collectively lower the electron density of the pyrazole ring, which can enhance binding affinity to the S1 pocket of factor Xa and improve metabolic stability relative to non‑fluorinated or non‑cyanated analogs.

Regiochemically Pure 5-CF3 Building Block Procurement

For laboratories requiring unambiguous regiochemistry, the title compound as supplied via the Beck–Wright synthetic route (or validated alternative) offers documented 5‑CF₃ regioselectivity proven by X‑ray diffraction [1]. This is critical when the 3‑CF₃ regioisomer would generate an inactive or off‑target analog. Batch certificates from major vendors (e.g., Bidepharm, Leyan) include NMR, HPLC, or GC purity data, providing procurement teams with verifiable quality metrics that are directly traceable to the original synthetic methodology [2].

Application
Selection Property
Validation Focus
5‑CF₃ carboxamide herbicide synthesis
Regiochemical fidelity (confirmed 5‑CF₃)
Herbicidal potency preservation in SAR campaigns
Foliar‑applied lead optimization
Lipophilicity differential vs 4‑nitrophenyl analog
Cuticular penetration and foliar uptake potential
Serine protease inhibitor scaffold
Electron‑withdrawing substituent profile
Binding affinity and metabolic stability in enzymatic assays
Regiochemically defined building block sourcing
Documented 5‑CF₃ regioselectivity
Batch‑specific analytical data (NMR, HPLC)
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